molecular formula C22H27NO4 B014395 (9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate CAS No. 147190-31-6

(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate

Cat. No. B014395
M. Wt: 369.5 g/mol
InChI Key: JQTRZMDYCYLHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate" involves several key strategies, including the use of isocyanates derived from Fmoc-amino acids. An efficient synthesis method for 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, which are structurally related, employs these isocyanates. These carbamates serve as building blocks for the synthesis of dipeptidyl urea esters, highlighting the compound's utility in peptide synthesis (Babu & Kantharaju, 2005).

Molecular Structure Analysis

The molecular structure of compounds in this class, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, showcases a slightly pyramidalized O=C—NH—Cα unit, indicating a deviation from the basal plane by the nitrogen atom. This structural characteristic is essential for understanding the compound's reactivity and interaction capabilities (Yamada et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of "(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate" and related compounds is influenced by the presence of the fluorenyl group. For instance, the synthesis of peptidyl ureas employing O-succinimidyl-(9H-fluoren-9-ylmethoxycarbonylamino) methylcarbamate derivatives as activated monomers demonstrates the compound's utility in forming peptidyl linkages, indicating its versatile reactivity in organic synthesis (Sureshbabu, Sudarshan, & Krishna, 2006).

Physical Properties Analysis

The physical properties of compounds within this class, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. The crystal structure of the title compound, a chiral N-(fluoren-9-ylmethyloxyxcarbonyl) precursor, provides insight into its solid-state characteristics, which are vital for material science applications (Gainsford & Luxenburger, 2012).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[6-hydroxy-5-(hydroxymethyl)hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c24-13-16(14-25)7-5-6-12-23-22(26)27-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21,24-25H,5-7,12-15H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTRZMDYCYLHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407870
Record name (9H-Fluoren-9-yl)methyl [6-hydroxy-5-(hydroxymethyl)hexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

CAS RN

147190-31-6
Record name (9H-Fluoren-9-yl)methyl [6-hydroxy-5-(hydroxymethyl)hexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate
Reactant of Route 2
Reactant of Route 2
(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate
Reactant of Route 3
Reactant of Route 3
(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate
Reactant of Route 6
Reactant of Route 6
(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.